molecular formula C9H8N2O B079648 1H-Indole-1-carboxamide CAS No. 13307-58-9

1H-Indole-1-carboxamide

Cat. No. B079648
CAS RN: 13307-58-9
M. Wt: 160.17 g/mol
InChI Key: CQILOHWHIWNQOE-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

A series of indole-1-carboxylic acid aryl esters was synthesized with indole and substituted phenols as raw materials . The structures of the target compounds were validated by IR and 1 H-NMR spectroscopies . The inhibitory activities of the target compounds and their potencies against marine fouling organisms were investigated .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The inhibitory activities of the target compounds and their potencies against marine fouling organisms were investigated .


Physical And Chemical Properties Analysis

1H-Indole-1-carboxamide is a colorless liquid . The structures of the target compounds were validated by IR and 1 H-NMR spectroscopies .

Scientific Research Applications

  • Catalysis and Chemical Synthesis : Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamides with aryl boronic acids is notable for its efficiency in diverse product formation, involving selective C-C and C-N bond formations. This has implications in organic synthesis and catalytic processes (Zheng, Zhang, & Cui, 2014).

  • Pharmacology and Drug Discovery : The 1H-indole-1-carboxamide structure is integral in the development of novel drugs. For example, it's used in the design of negative allosteric modulators of the dopamine D2 receptor, impacting research in neuroscience and mental health (Mistry et al., 2015). Additionally, it has applications in cannabinoid receptor modulation, which could be relevant in pain management and neurological disorders (Piscitelli et al., 2012).

  • Enzyme Inhibition : Certain indole-carboxamides are found to be potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), with potential therapeutic applications in neurodegenerative diseases and psychiatric disorders (Tzvetkov et al., 2014).

  • Optical and Physical Properties : The study of solvent dependence on the optical rotation of specific indole-carboxamide derivatives enhances understanding of molecular interactions and properties, which could have implications in material science (Deguchi et al., 1993).

  • Molecular Structure and Design : The exploration of chemical functionalities in indole-2-carboxamides informs the development of allosteric modulators with potential applications in drug design, particularly in targeting cannabinoid receptors (Khurana et al., 2014).

  • Natural Products Research : The isolation and structural analysis of N-methyl-1H-indole-2-carboxamide from marine fungi contribute to the field of natural products chemistry, expanding the knowledge of bioactive marine compounds (Manríquez et al., 2009).

  • Organic Chemistry and Reaction Mechanisms : Studies on indole-N-carboxylic acids and derived indole-N-carboxamides focus on their role in novel reactions, C-H functionalization, and multicomponent reactions, crucial for advancing organic synthesis methods (Zeng, Lin, & Cui, 2020).

  • Anti-Inflammatory Drug Development : The synthesis and characterization of specific indole acetamide derivatives, along with their anti-inflammatory properties, highlight the role of 1H-indole-1-carboxamide in medicinal chemistry and drug development (Al-Ostoot et al., 2020).

Safety And Hazards

There is limited information available on the safety and hazards of 1H-Indole-1-carboxamide .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

properties

IUPAC Name

indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQILOHWHIWNQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551010
Record name 1H-Indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-1-carboxamide

CAS RN

13307-58-9
Record name 1H-Indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
217
Citations
M Yu, L Zeng, G Xu, S Cui - The Journal of Organic Chemistry, 2023 - ACS Publications
A multicomponent reaction of N-indole carboxylic acids, aldehydes, amines, and C2 building blocks can be transformed to structurally diverse β-indole carboxamide amino amides. In …
Number of citations: 4 pubs.acs.org
D Kritchevsky, DM Klurfeld - Pharmacological research communications, 1987 - Elsevier
A new hypolipidemic drug (BAY 02752) when added to a lithogenic hamster diet at dosages of 1000 and 500 mg per kg of diet significantly (p<0.005) inhibited gallstone formation. Wien …
Number of citations: 1 www.sciencedirect.com
RJ Gallaschun, RC Schnur - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Two novel tricyclic ring systems were designed as serine protease inhibitors and synthesized from oxindoles; the first series, 1,3‐oxazino[6,5‐b]indole‐2,4‐(3H,9H)‐diones, were …
Number of citations: 7 onlinelibrary.wiley.com
CM Adams, K Anderson, G Artman Iii… - Journal of Medicinal …, 2018 - ACS Publications
A noninvasive topical ocular therapy for the treatment of neovascular or “wet” age-related macular degeneration would provide a patient administered alternative to the current standard …
Number of citations: 24 pubs.acs.org
C Raji Reddy, M Subbarao, A Rathaur… - … Synthesis & Catalysis, 2023 - Wiley Online Library
… The scope was then extended with respect to the N-methoxy-1Hindole-1-carboxamide … In addition, N- methoxy-1H-indole-1carboxamide 1a was allowed to react with enynes 2o (Z-…
Number of citations: 0 onlinelibrary.wiley.com
J Zhang, H Xie, H Zhu, S Zhang, M Reddy Lonka… - ACS …, 2019 - ACS Publications
… reactions involved in the regioselective amidation of N-methoxy-1H-indole-1-carboxamide. … As shown in Scheme 5, N-methoxy-1H-indole-1-carboxamide (1a) reacted smoothly with …
Number of citations: 41 pubs.acs.org
J Zheng, Y Zhang, S Cui - Organic letters, 2014 - ACS Publications
… We commenced our study by investigating the coupling of N-methoxy-1H-indole-1-carboxamide 1a and phenyl boronic with [Cp*RhCl 2 ] 2 as the catalyst (Table 1). Control reactions …
Number of citations: 117 pubs.acs.org
M Hussain, M Chen, S Yang, GW Wang - Organic letters, 2019 - ACS Publications
… We initially explored the reaction conditions with N-methoxy-1H-indole-1-carboxamide (1a) as a model substrate. When 1a was engaged for the C–H activation reaction with C 60 in the …
Number of citations: 30 pubs.acs.org
I Giraud, M Rapp, JM Dupuy… - Journal of Labelled …, 2000 - Wiley Online Library
… (Z)-N-[3-(Dimethylamino)propyl]-5-chloro-2,3-dihydro-3-(hydroxy-2-thienyl["Cļmethylene)-2-oxo-1H-indole-1-carboxamide hydrochloride (7). To a solution of 6 (2.20 g, 7.44 mmol) and 4…
J Chen, T Zhong, X Zheng, C Yin… - Advanced Synthesis …, 2021 - Wiley Online Library
… [4+2] annulation of N-methoxy-1H-indole-1-carboxamide with sulfoxonium ylides. Initially, a mixture of N-methoxy-1H-indole-1-carboxamide 1 a and sulfoxonium ylide 2 a was allowed …
Number of citations: 28 onlinelibrary.wiley.com

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